



Application Note: Quantification of Sofosbuvir Impurity I in Tablets by RP-HPLC

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Compound of Interest		
Compound Name:	Sofosbuvir impurity I	
Cat. No.:	B2924809	Get Quote

AN-SOFO-001

Introduction

Sofosbuvir is a direct-acting antiviral medication used as a key component in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a prodrug that, once metabolized in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure safety and efficacy. **Sofosbuvir impurity I** is a diastereoisomer of Sofosbuvir that can arise during the manufacturing process.[2][3][4] Therefore, a robust and validated analytical method is required to quantify its presence in tablet formulations.

This application note details a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the specific and accurate quantification of **Sofosbuvir impurity I** in tablets. The method is suitable for routine quality control analysis in pharmaceutical laboratories.

Principle

The method employs reversed-phase chromatography to separate Sofosbuvir, its impurity I, and other related substances. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Quantification is performed using an external standard method with UV detection at 260 nm, where Sofosbuvir and its impurities show significant absorbance.[5][6]



Experimental Protocol Apparatus and Materials

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.
 - Analytical balance (0.01 mg readability).
 - Ultrasonic bath.
 - Volumetric flasks (Class A).
 - Pipettes (Class A).
 - Syringe filters (0.45 μm, Nylon or PTFE).
 - HPLC vials.
- Reagents and Chemicals:
 - Sofosbuvir Reference Standard (RS).
 - Sofosbuvir Impurity I Reference Standard (RS).
 - Acetonitrile (HPLC grade).
 - Trifluoroacetic acid (TFA) (AR grade).
 - o Milli-Q or HPLC grade water.
 - Sofosbuvir 400 mg tablets (Test sample).

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation and quantification of **Sofosbuvir impurity I**.



Parameter	Condition	
HPLC Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[5][6]	
Mobile Phase	0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50 v/v)[5][6]	
Elution Mode	Isocratic	
Flow Rate	1.0 mL/min	
Column Temperature	Ambient (approx. 25 °C)	
Detection	UV at 260 nm[5][6]	
Injection Volume	10 μL	
Run Time	Approximately 10 minutes	

Preparation of Solutions

- Diluent: Use the mobile phase (Water:Acetonitrile, 50:50 v/v) as the diluent for all standard and sample preparations.
- Standard Stock Solution (Impurity I):
 - Accurately weigh about 10 mg of Sofosbuvir Impurity I RS into a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
 - Make up the volume to the mark with diluent and mix well. (Concentration ≈ 100 μ g/mL)
- Working Standard Solution (Impurity I):
 - Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
 - o Dilute to the mark with the diluent and mix well. (Concentration ≈ 10 μ g/mL)
- Sample Preparation (Tablets):



- Weigh and finely powder not fewer than 20 Sofosbuvir tablets. [7][8]
- Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent.
- Sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.[7]
- Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix thoroughly.
- Centrifuge a portion of the solution or filter it through a 0.45 μm syringe filter, discarding the first few mL of the filtrate. (Final concentration ≈ 1000 μg/mL of Sofosbuvir)

System Suitability

Before sample analysis, inject the Working Standard Solution (Impurity I) five times and verify the system suitability parameters.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	≤ 2.0%

Analysis Procedure

- Inject the diluent (as a blank) to ensure no interfering peaks are present at the retention times of Sofosbuvir and Impurity I.
- Inject the Working Standard Solution (Impurity I).
- Inject the prepared Sample Solution in duplicate.
- Record the chromatograms and measure the peak area for Impurity I.



Data Presentation Typical Retention Times

Under the specified conditions, the following retention times are typical:

- Sofosbuvir: ~3.7 min[5][6]
- Sofosbuvir Impurity I: ~5.7 min[5][6]

Calculation

The percentage of **Sofosbuvir impurity I** in the tablet is calculated using the following formula:

% Impurity I = (AT / AS) * (WS / DS) * (P / 100) * (D / WT) * (Avg. Wt / Label Claim) * 100

Where:

- AT = Peak area of Impurity I in the Sample Solution.
- AS = Average peak area of Impurity I in the Working Standard Solution.
- WS = Weight of Impurity I RS taken for the standard (mg).
- DS = Dilution factor for the standard solution.
- P = Purity of Impurity I RS (%).
- D = Dilution factor for the sample solution.
- WT = Weight of tablet powder taken for the sample (mg).
- Avg. Wt = Average weight of one tablet (mg).
- Label Claim = Amount of Sofosbuvir per tablet (mg).

Summary of Method Validation Data

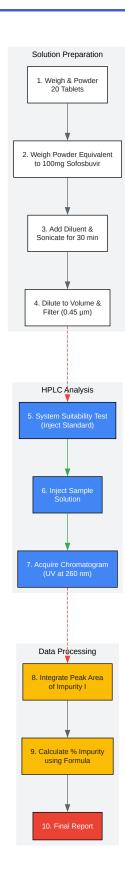
The described method has been validated according to ICH guidelines, with typical results summarized below.[5]



Validation Parameter	Result
Linearity Range	10-30 μg/mL for Impurity I[5][6]
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.03% (0.12 μg/mL)[5][6]
Limit of Quantification (LOQ)	0.10% (0.375 μg/mL)
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from excipients or degradants.

Visualization Experimental Workflow Diagram





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